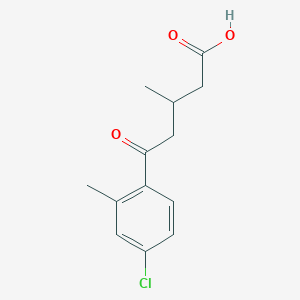

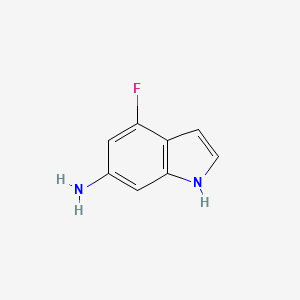

4-Fluoro-1H-indol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

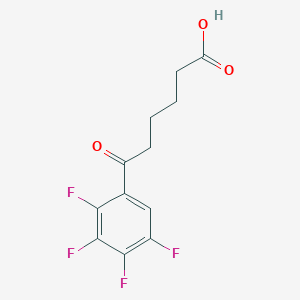

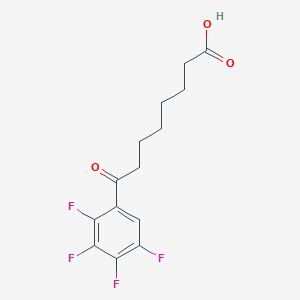

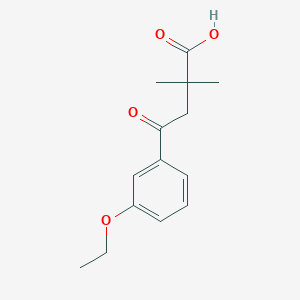

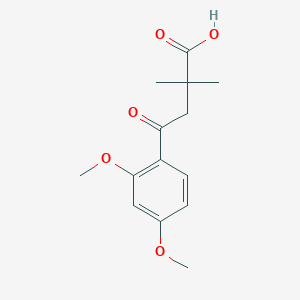

4-Fluoro-1H-indol-6-amine is a compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1H-indol-6-amine is 1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 . The Canonical SMILES is C1=CNC2=C1C(=CC(=C2)N)F .Physical And Chemical Properties Analysis

4-Fluoro-1H-indol-6-amine has a molecular weight of 150.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 41.8 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Oxidative Diamination of Indoles : A study by Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of substituted indoles, showcasing the synthetic utility of indole derivatives in producing valuable compounds (Xinpeng Jiang et al., 2018).

Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines Synthesis : Iaroshenko et al. (2009) synthesized fluorinated benzofuro[2,3-b]pyridines and benzothieno[2,3-b]pyridines through pyridine core annulation to benzofuran-2-amine and benzothiophen-2-amine, illustrating the versatility of fluoro-indole derivatives in organic synthesis (V. Iaroshenko et al., 2009).

Catalyst-Free Synthesis of 6-Hydroxy Indoles : Reddy, Adlak, and Ghorai (2017) reported an efficient, catalyst-free method to synthesize 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, highlighting another innovative approach to modify indole compounds (Reddy Rajasekhar Reddy et al., 2017).

Biological Activities

Antimicrobial and Antiproliferative Activities : Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from fluoroindole carbohydrazides, indicating the potential of fluoro-indole derivatives in developing new therapeutic agents (B. Narayana et al., 2009).

Novel Fluorophores and Protein Labeling : Ladner et al. (2014) explored the photoreaction of indole-containing compounds with halocompounds, which generated novel fluorophores and modifications for potential use in fluorescent protein detection and labeling (C. Ladner et al., 2014).

Antitumor Activities : A study by Fan Houxing (2009) synthesized 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones and evaluated their antitumor activities, demonstrating the fluoro-indole's potential in cancer therapy (Fan Houxing, 2009).

Safety And Hazards

Direcciones Futuras

Indole-containing small molecules, such as 4-Fluoro-1H-indol-6-amine, have shown diverse pharmacological activities . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, the future directions in the study of 4-Fluoro-1H-indol-6-amine could involve further exploration of its pharmacological activities and potential therapeutic applications.

Propiedades

IUPAC Name |

4-fluoro-1H-indol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBICGWTJATNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646108 |

Source

|

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indol-6-amine | |

CAS RN |

885518-26-3 |

Source

|

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.